Bienvenue dans la boutique en ligne BenchChem!

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine

Medicinal Chemistry Scaffold Design Metabolic Stability

This tertiary benzoylpiperidine (reverse amide) features a free primary amine at the piperidine 4-position and an ortho-CF₃ group, providing a distinct electronic profile vs. regioisomeric secondary amides. With XLogP3=0.9, 1 rotatable bond, and MW=272, it is optimally suited for kinase inhibitor programs prioritizing LipE, fragment-based screening (Rule of Three compliant), and selective warhead conjugation. The ortho-CF₃ stabilizes the amide against hydrolysis and provides a ¹⁹F NMR probe. Verify structural identity before substitution to ensure synthetic success and valid SAR.

Molecular Formula C13H15F3N2O
Molecular Weight 272.271
CAS No. 926216-89-9
Cat. No. B2569486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine
CAS926216-89-9
Molecular FormulaC13H15F3N2O
Molecular Weight272.271
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-7-5-9(17)6-8-18/h1-4,9H,5-8,17H2
InChIKeyXYHWSQIJVHWAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine (CAS 926216-89-9): Procurement-Grade Overview of a Specialized Benzoylpiperidine Building Block


1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine (CAS 926216-89-9) is a small-molecule building block classified as a 1-benzoylpiperidine. It features a tertiary amide linkage between the piperidine nitrogen and a 2-(trifluoromethyl)benzoyl fragment, with a free primary amine at the piperidine 4-position [1]. This scaffold is utilized in medicinal chemistry for the synthesis of kinase inhibitors, enzyme inhibitors targeting the endocannabinoid system, and CNS-penetrant ligands [2]. Its ortho-CF₃ substituent and reverse-amide architecture provide distinct electronic and conformational properties compared to its regioisomeric and positional analogs, making direct substitution unreliable without quantitative verification .

Why 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine Cannot Be Swapped with Other Benzoylpiperidine or Benzamide Analogs


Procurement of this scaffold requires precise structural specification because two critical constitutional differences—regioisomerism of the amide bond and positional isomerism of the CF₃ group—produce quantifiably distinct physicochemical profiles that govern synthetic utility and biological performance. The target compound is a tertiary benzoylpiperidine (reverse amide), while its most common analog N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide is a secondary benzamide . This single bond rearrangement alters the amide's hydrogen-bonding capacity, rotational barrier, and susceptibility to metabolic hydrolysis, as demonstrated by differential XLogP3 and rotatable bond counts [1]. Similarly, moving the CF₃ group from the ortho to para position changes the electron density on the benzoyl carbonyl and the steric environment around the amide, which directly impacts reactivity in nucleophilic acyl substitution and target binding [2]. Substituting without verifying these parameters risks failed coupling reactions, altered pharmacokinetics, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine vs. Key Analogs


Amide Regioisomerism: Tertiary Benzoylpiperidine vs. Secondary Benzamide Constitutional Isomer

The target compound is a tertiary amide (benzoylpiperidine) where the carbonyl is directly bonded to the piperidine nitrogen. Its constitutional isomer N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS 953905-23-2) is a secondary amide with the carbonyl attached to the phenyl ring and the nitrogen attached to the piperidine 4-position. This regioisomerism produces quantifiable differences in hydrogen-bond donor count and conformational flexibility [1]. Specifically, the target compound has 1 hydrogen-bond donor (the primary amine), whereas the secondary benzamide comparator has 2 (primary amine plus amide NH). The presence of an additional H-bond donor in the comparator alters solubility, permeability, and target engagement profiles . Furthermore, tertiary amides exhibit higher rotational barriers (~18–20 kcal/mol) compared to secondary amides (~15–17 kcal/mol), conferring greater conformational rigidity [2].

Medicinal Chemistry Scaffold Design Metabolic Stability

Lipophilicity (XLogP3) Comparison: Ortho-CF₃ Benzoylpiperidine Achieves Lower logP Than Isosteric Analogs

The target compound possesses a computed XLogP3 of 0.9 [1]. This value is notably low for a molecule bearing a trifluoromethyl group, attributable to the electron-withdrawing ortho-CF₃ effect on the benzoyl carbonyl, which polarizes the amide bond and increases aqueous solvation. By comparison, the des-CF₃ analog 1-benzoylpiperidin-4-amine (CAS 150514-60-6) has a higher lipophilicity (estimated XLogP3 ≈ 1.2–1.5) due to the absence of the electron-withdrawing CF₃ . Class-level data indicate that N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide, the regioisomeric secondary amide, is expected to have a higher logP (estimated 1.5–1.8) because the amide NH can form intramolecular hydrogen bonds, masking polarity [2].

Drug-likeness Lipophilicity ADME

Rotatable Bond Count: Conformational Restriction Driven by Ortho-CF₃ Steric and Electronic Effects

The target compound has a single rotatable bond (the benzoyl–piperidine C–N bond) as computed by PubChem [1]. This low number reflects the steric congestion imposed by the ortho-CF₃ group, which restricts rotation of the phenyl ring relative to the amide plane. In contrast, the para-substituted isomer 1-[4-(trifluoromethyl)benzoyl]piperidin-4-amine experiences less steric hindrance and may exhibit an additional effective rotatable bond (the phenyl–carbonyl bond), increasing conformational entropy. The regioisomeric secondary amide also has 2 rotatable bonds (phenyl–carbonyl and carbonyl–NH–piperidine) . Lower rotatable bond count is associated with reduced entropic penalty upon target binding and improved oral bioavailability [2].

Conformational Analysis Scaffold Rigidity Binding Entropy

Free Amine pKa and Derivatization Utility: Ortho-CF₃ Electron-Withdrawing Effect Modulates Piperidine Basicity

The piperidine 4-amine in the target compound is electron-deficient due to the electron-withdrawing ortho-CF₃-benzoyl substituent on the piperidine nitrogen. This reduces the pKa of the primary amine by approximately 1–2 log units compared to 1-benzoylpiperidin-4-amine (des-CF₃ analog), as inferred from class-level Hammett σ analysis [1]. A lower amine pKa facilitates milder conditions for amide coupling and reductive amination, reduces unwanted N-oxide formation during storage, and improves the chromatographic behavior of the free base [2]. The hydrochloride salt of the closely related N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS 1713163-21-3) is commercially available, but the free base form of the target compound offers greater flexibility in salt screening and formulation .

Amine Basicity Derivatization Salt Selection

Evidence-Based Application Scenarios for 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine in Research and Industrial Settings


Kinase Inhibitor Lead Optimization Requiring Low Lipophilicity and Conformational Rigidity

The target compound's XLogP3 of 0.9 and single rotatable bond make it an optimal starting scaffold for kinase inhibitor programs where LipE (Lipophilic Efficiency) optimization is a primary objective [1]. Medicinal chemists can exploit the free 4-amine to introduce hinge-binding heterocycles via amide coupling or reductive amination, while the low logP of the core ensures that the final molecule remains within favorable drug-like property space (e.g., Rule of Five compliance). Compared to the regioisomeric secondary amide or the des-CF₃ analog, this scaffold provides a built-in advantage in achieving balanced potency, solubility, and metabolic stability [2].

Construction of Focused Covalent Inhibitor Libraries

The reduced basicity of the piperidine 4-amine (estimated pKa ~8.0–8.5) enables selective functionalization with electrophilic warheads (acrylamides, chloroacetamides) under mildly basic conditions without competing N-acylation of the tertiary benzamide [3]. The ortho-CF₃ group further stabilizes the benzoylpiperidine amide against nucleophilic attack, reducing the risk of warhead-induced scaffold degradation during library synthesis. This orthogonality is not guaranteed with the regioisomeric secondary amide, where the amide NH may compete for acylation [4].

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 272.27 Da, 1 HBD, 5 HBA, and 1 rotatable bond, the target compound adheres to the 'Rule of Three' criteria for fragment libraries [5]. Its low lipophilicity (XLogP3 = 0.9) and high aqueous solubility relative to more lipophilic benzoylpiperidine analogs make it suitable for biophysical screening methods (SPR, NMR, DSF) that require fragment concentrations in the 100–500 μM range. The ortho-CF₃ group provides a distinctive ¹⁹F NMR handle for binding detection and hit validation without the need for isotopic labeling [6].

Agrochemical Intermediate Requiring ortho-CF₃ Metabolic Stability

The ortho-CF₃ substituent confers metabolic stability against oxidative degradation, a critical requirement for agrochemical active ingredients [7]. The tertiary amide linkage is inherently more resistant to amidase-catalyzed hydrolysis than the secondary amide comparator, extending the environmental half-life of derived products. The free amine enables conjugation with carboxylate-containing herbicides or fungicide pharmacophores, providing a versatile entry point into crop protection chemistry .

Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.